A-350619

Description

Overview of Nitric Oxide (NO) as a Biological Signaling Molecule

Nitric oxide (NO) is a diatomic, free radical gas that functions as a versatile biological signaling molecule. uni.lunih.govguidetopharmacology.orgnih.gov It is endogenously synthesized in mammalian cells from the amino acid L-arginine through the action of a family of enzymes known as nitric oxide synthases (NOS). guidetopharmacology.org Due to its small size and lipophilicity, NO can readily diffuse across cell membranes, allowing it to act as both a paracrine (signaling between adjacent cells) and autocrine (signaling within the same cell) messenger. nih.gov NO's relatively short half-life contributes to its role as a transient signaling molecule. nih.gov Its diverse biological roles include mediating vasodilation, neurotransmission, immune responses, and inhibiting platelet aggregation. uni.luguidetopharmacology.org

Soluble Guanylyl Cyclase as a Central Effector in NO Signaling

Soluble guanylyl cyclase (sGC) is recognized as the primary and most important receptor for nitric oxide in mammalian cells. sGC is a heterodimeric enzyme, typically composed of an alpha (α) and a beta (β) subunit, with the α1β1 heterodimer being the most ubiquitous isoform. A key feature of sGC is the presence of a prosthetic heme group, primarily located within the β1 subunit. The binding of NO to the ferrous iron of this heme moiety is the critical event that triggers a conformational change in the enzyme, leading to a significant increase in its catalytic activity. This makes sGC a highly specific and sensitive sensor for NO.

Production and Role of Cyclic Guanosine (B1672433) Monophosphate (cGMP)

Upon activation by NO, soluble guanylyl cyclase catalyzes the conversion of guanosine triphosphate (GTP) into cyclic guanosine monophosphate (cGMP). uni.lu cGMP is a crucial second messenger molecule that propagates the signal initiated by NO binding to sGC. Intracellular cGMP levels are tightly regulated by the balance between its synthesis by guanylyl cyclases (both soluble and particulate forms) and its hydrolysis by phosphodiesterases (PDEs). The rise in intracellular cGMP concentrations activates various downstream effector molecules, including cGMP-dependent protein kinases (PKGs), cyclic nucleotide-gated ion channels, and can also influence phosphodiesterase activity.

Physiological Importance of the NO-sGC-cGMP Pathway in Biological Systems

The NO-sGC-cGMP signaling pathway is integral to a wide array of physiological functions. Its prominent role in the cardiovascular system includes the regulation of vascular tone through smooth muscle relaxation, which leads to vasodilation and consequently influences blood pressure. uni.luguidetopharmacology.org The pathway also plays a significant role in inhibiting platelet aggregation, thus contributing to the prevention of thrombosis. Beyond the cardiovascular system, the NO-sGC-cGMP cascade is involved in neurotransmission, immune responses, and other cellular processes. uni.lu Dysregulation or impairment of this pathway has been implicated in the pathophysiology of various diseases, highlighting its importance as a therapeutic target.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

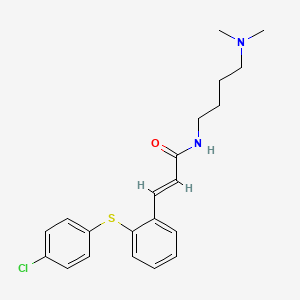

(E)-3-[2-(4-chlorophenyl)sulfanylphenyl]-N-[4-(dimethylamino)butyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2OS/c1-24(2)16-6-5-15-23-21(25)14-9-17-7-3-4-8-20(17)26-19-12-10-18(22)11-13-19/h3-4,7-14H,5-6,15-16H2,1-2H3,(H,23,25)/b14-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVXKUSLFQCZMJA-NTEUORMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCCNC(=O)C=CC1=CC=CC=C1SC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCCCNC(=O)/C=C/C1=CC=CC=C1SC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

538368-27-3 | |

| Record name | 3-(2-(4-Chlorophenylsulfanyl)phenyl)-N-(4-dimethylaminobutyl)acrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0538368273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[2-(4-Chlorophenylthio)phenyl]-N-(4-dimethylaminobutyl)acrylamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | A-350619 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W6T5I5964 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A 350619 As a Soluble Guanylyl Cyclase Activator

Historical Context of sGC Modulator Identification

The quest for compounds that directly modulate soluble guanylate cyclase (sGC) is rooted in the critical physiological role of the nitric oxide (NO)-sGC-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. This pathway is fundamental to numerous processes, including the regulation of blood pressure, inhibition of platelet aggregation, and neurotransmission. sigmaaldrich.comapexbt.comnih.gov Pathological conditions such as cardiovascular disease, pulmonary hypertension, and erectile dysfunction are often linked to impaired NO bioavailability or a reduced responsiveness of sGC to endogenous NO. nih.govnih.govnih.gov

Traditional therapies, such as organic nitrates, aimed to supplement NO levels. However, their use is associated with limitations, including the development of tolerance after prolonged administration and the requirement for enzymatic bioactivation. nih.gov This created a clear therapeutic need for a new class of drugs that could bypass the need for NO and directly activate sGC, thereby restoring downstream cGMP signaling. nih.govnih.gov This need drove the discovery of two distinct categories of sGC modulators: sGC stimulators and sGC activators. nih.govacs.org

This compound as a Novel Class of sGC Activator

This compound was identified as a novel activator of sGC belonging to a distinct chemical class of acrylamide (B121943) derivatives. nih.govnih.gov Its structure bears no resemblance to the first-generation sGC stimulator, YC-1, or its pyrazolopyridine successors. nih.govresearchgate.net

The mechanism of this compound involves direct interaction with the sGC enzyme, leading to its activation even in the absence of nitric oxide. rndsystems.com A key characteristic of its action is the synergistic activation of sGC when combined with NO. rndsystems.comnih.gov For instance, the relaxation effect of this compound on isolated cavernosum tissue was significantly potentiated by the presence of an NO donor. researchgate.netnih.gov This synergistic relationship suggests that while this compound can activate the enzyme on its own, it also enhances the enzyme's sensitivity to even low levels of NO. redheracles.net

Classification within Heme-Dependent sGC Stimulators

This compound is specifically classified as a heme-dependent sGC stimulator. nih.govnih.govnih.govredheracles.net This classification is critical as it defines its precise mechanism of action and distinguishes it from another class of sGC modulators, the heme-independent activators.

The "heme-dependent" nature signifies that the activity of this compound is crucially reliant on the presence of the reduced (ferrous, Fe²⁺) prosthetic heme group within the sGC enzyme. nih.govahajournals.org If the heme group is oxidized to the ferric (Fe³⁺) state or is lost entirely—a condition that can occur under significant oxidative stress—the ability of this compound to stimulate the enzyme is diminished. researchgate.netnih.gov This dependency was demonstrated in experiments where the effectiveness of this compound was reduced after treating the sGC enzyme with ODQ (1H- nih.govredheracles.netiomcworld.orgoxadiazolo[4,3-a]quinoxalin-1-one), a compound that specifically oxidizes the sGC heme moiety. researchgate.netnih.gov As an sGC stimulator, this compound is thought to act on the NO-sensitive, reduced form of the enzyme. ahajournals.orgahajournals.org

Comparison with Other sGC-Modulating Chemical Scaffolds

The therapeutic landscape of sGC modulators includes several distinct chemical scaffolds, each with a unique profile. This compound's properties are best understood in comparison to these other classes.

YC-1: As the prototypical sGC stimulator, YC-1 (a benzylindazole derivative) provided the initial proof-of-concept for this drug class. Like this compound, it is a heme-dependent stimulator that works in synergy with NO. nih.gov However, this compound is structurally unrelated to YC-1. nih.govnih.gov Studies combining the two compounds found that their effects on sGC activation were not additive, which has led researchers to propose they may act at a common binding site on the enzyme despite their structural differences. researchgate.netapexbt.comnih.gov YC-1 was also known to have off-target effects, such as phosphodiesterase (PDE) inhibition, a limitation that later compounds sought to improve upon. nih.govnih.gov

Pyrazolopyridines (e.g., BAY 41-2272, Riociguat): This class of compounds, developed after YC-1, represents a more potent and specific generation of heme-dependent sGC stimulators. nih.govnih.gov Compounds like BAY 41-2272 and Riociguat have a similar mode of action to this compound but generally exhibit greater potency in sGC stimulation. nih.govnih.gov For example, BAY 41-2272 was shown to increase sGC activity up to 200-fold in the presence of NO, whereas this compound produced a 145-fold increase in Vmax on its own. researchgate.netnih.govnih.gov The development of this compound appears to have been discontinued, while Riociguat from this class has advanced to full clinical approval for certain indications. nih.govredheracles.net

Heme-Independent sGC Activators (e.g., Cinaciguat): This class operates via a fundamentally different mechanism. Unlike stimulators such as this compound, activators like cinaciguat (B1243192) target sGC that is in an oxidized or even heme-free state. nih.govredheracles.netahajournals.org These compounds can activate the enzyme under conditions of high oxidative stress where heme-dependent stimulators would be ineffective. nih.govahajournals.org Therefore, sGC stimulators and activators are suited for different pathophysiological environments; stimulators enhance signaling where some functional, reduced sGC remains, while activators are designed to function in a diseased state where sGC is already oxidized and unresponsive to NO. ahajournals.org

Interactive Data Table: Comparison of sGC Modulator Classes

| Compound/Class | Chemical Scaffold Example | Classification | Heme Dependency | Mechanism of Action |

| This compound | Acrylamide derivative | Stimulator | Dependent on reduced (Fe²⁺) heme | Directly stimulates reduced sGC; synergistic with NO. rndsystems.comnih.gov |

| YC-1 | Benzylindazole | Stimulator | Dependent on reduced (Fe²⁺) heme | Directly stimulates reduced sGC; synergistic with NO. nih.gov |

| Pyrazolopyridines | Riociguat, BAY 41-2272 | Stimulator | Dependent on reduced (Fe²⁺) heme | Potently stimulates reduced sGC; synergistic with NO. nih.govnih.gov |

| Heme-Independent | Cinaciguat | Activator | Independent of heme | Activates oxidized (Fe³⁺) or heme-free sGC. redheracles.netahajournals.org |

Molecular Mechanisms of A 350619 Action at Soluble Guanylyl Cyclase

Direct Activation of sGC Enzyme Activity

A-350619 directly stimulates sGC, significantly increasing its enzymatic activity independent of nitric oxide (NO). nih.gov This direct activation is a key feature of its mechanism, distinguishing it as a potent modulator of the NO/cGMP pathway. The compound's ability to activate sGC leads to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which in turn mediates a range of physiological responses. nih.gov

Synergistic Activation of sGC in the Presence of Nitric Oxide

This compound exhibits a synergistic relationship with nitric oxide (NO) in the activation of soluble guanylyl cyclase (sGC). nih.gov While this compound can activate sGC directly, its effects are significantly amplified in the presence of NO. nih.gov This potentiation is observed in functional studies, where the addition of an NO donor, such as sodium nitroprusside (SNP), enhances the relaxant effects of this compound. nih.gov For instance, in cavernosum tissue strips, the presence of SNP shifted the dose-response curve of this compound to the left, indicating a greater potency. nih.gov

Heme-Dependency and Prosthetic Group Interactions with sGC

The activation of soluble guanylyl cyclase (sGC) by this compound is dependent on the presence of the heme prosthetic group on the enzyme. nih.govnih.gov The activity of this compound is partially inhibited by 1H- nih.govresearchgate.netnih.govoxadiazolo[4,3-a]quinoxalin-1-one (ODQ), a compound that specifically inhibits sGC by oxidizing the heme iron. nih.gov This indicates that the reduced state of the heme iron is crucial for the full stimulatory effect of this compound. Compounds that require the reduced heme moiety for their action are classified as heme-dependent sGC stimulators. nih.gov

Allosteric Modulation of sGC Catalytic Properties

This compound functions as an allosteric modulator of soluble guanylyl cyclase (sGC), significantly altering its catalytic efficiency. nih.gov This modulation results in substantial changes to the enzyme's kinetic parameters, specifically the maximum reaction velocity (Vmax) and the Michaelis constant (Km) for its substrate, guanosine triphosphate (GTP). nih.gov

This compound dramatically increases the Vmax of sGC. nih.gov Studies have shown that this compound can increase the Vmax from a basal level of 0.1 µmol/min/mg to 14.5 µmol/min/mg, which represents a 145-fold increase in the maximum rate of cGMP production. nih.gov This substantial elevation in Vmax underscores the compound's powerful activating effect on the enzyme.

In addition to its effect on Vmax, this compound also favorably alters the Km of sGC for its substrate, GTP. nih.gov The compound causes a 6-fold decrease in the Km value, from 300 µM to 50 µM. nih.gov A lower Km value signifies a higher affinity of the enzyme for its substrate, meaning that sGC can function more efficiently at lower concentrations of GTP in the presence of this compound.

| Parameter | Basal | With this compound | Fold Change |

|---|---|---|---|

| Vmax (µmol/min/mg) | 0.1 | 14.5 | 145-fold increase |

| Km (µM) | 300 | 50 | 6-fold decrease |

Evidence for a Distinct sGC Binding Site Compared to Other Stimulators

Research suggests that this compound shares a common or overlapping binding site with other sGC activators, such as YC-1. nih.gov When this compound and YC-1 were combined, the resulting increase in Vmax (156-fold) and decrease in Km (5-fold) were not additive. nih.gov This lack of an additive effect suggests that both compounds likely act at a similar site on the sGC enzyme to exert their modulatory effects. nih.gov

Interactions with Regulatory Domains of Soluble Guanylyl Cyclase

The activation of soluble guanylyl cyclase (sGC) by this compound is a complex process initiated by the compound's interaction with the regulatory domains of the enzyme. sGC is a heterodimeric protein composed of an alpha (α) and a beta (β) subunit, each containing distinct functional domains. The regulatory portion of the enzyme primarily consists of the N-terminal H-NOX (Heme-Nitric Oxide/Oxygen binding) and PAS (Per-ARNT-Sim) domains, followed by a coiled-coil domain that connects to the C-terminal catalytic domains. The β-subunit's H-NOX domain contains a prosthetic heme group that is the physiological receptor for nitric oxide (NO).

This compound is classified as a heme-dependent sGC stimulator. This classification is crucial as it indicates that the presence of the reduced ferrous (Fe²⁺) heme group in the β-subunit is essential for its mechanism of action. Research has demonstrated that the activation of sGC by this compound is significantly diminished when the heme iron is oxidized to the ferric (Fe³⁺) state, for instance by the sGC inhibitor ODQ (1H- nih.govnih.govnih.govoxadiazolo[4,3-a]quinoxalin-1-one). nih.gov This dependency on the heme's redox state underscores the compound's interaction with the regulatory H-NOX domain.

Studies investigating the combined effects of this compound and another well-characterized sGC activator, YC-1, have provided significant insights into its binding site. When used in combination, the stimulatory effects of this compound and YC-1 on sGC activity are not additive. nih.gov This lack of additivity strongly suggests that both compounds act on a common or overlapping allosteric binding site on the enzyme.

While a crystal structure of this compound in complex with sGC is not available, the detailed structural and mechanistic studies of YC-1 with sGC offer a robust model for understanding the action of this compound. Cryo-electron microscopy (cryo-EM) studies have revealed that YC-1 binds to a specific allosteric pocket located at the interface of the β-subunit H-NOX domain and the coiled-coil domains of both the α and β subunits. This binding site is distinct from the heme pocket where NO binds.

The binding of YC-1 to this site induces a significant conformational change in the sGC enzyme. It stabilizes the enzyme in an extended, active conformation, which is typically achieved upon NO binding to the heme. This conformational shift involves a large rotation of the H-NOX and PAS domains relative to the catalytic domains. This repositioning of the regulatory domains relieves their inhibitory constraint on the catalytic domains, leading to an increase in the conversion of GTP to cGMP. Given the evidence for a shared binding site, it is highly probable that this compound exerts its effect through a similar mechanism, by interacting with residues within this allosteric pocket formed by the H-NOX and coiled-coil domains.

The table below summarizes the key characteristics of this compound's interaction with the regulatory domains of sGC, drawing parallels with the known interactions of YC-1.

| Feature | This compound | YC-1 (for comparison) |

| Binding Site | Allosteric site at the interface of the β H-NOX and coiled-coil domains (inferred) | Allosteric site at the interface of the β H-NOX and coiled-coil domains (structurally confirmed) |

| Heme Dependency | Heme-dependent (requires reduced Fe²⁺ heme) | Heme-dependent |

| Interaction with NO | Synergistic activation with NO | Synergistic activation with NO |

| Proposed Mechanism | Stabilizes the active, extended conformation of sGC | Stabilizes the active, extended conformation of sGC |

| Effect on Catalysis | Increases Vmax and decreases Km for GTP | Increases Vmax and sensitizes the enzyme to NO |

Cellular and Subcellular Pharmacological Effects of A 350619

Crosstalk with Other Intracellular Signaling Pathways in Specific Cell Types

Interaction with Mitogen-Activated Protein Kinase (MAPK) Cascades (e.g., P38MAPK, JNK, ERK)

The mitogen-activated protein kinase (MAPK) signaling pathways, including the p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK) cascades, are crucial regulators of a multitude of cellular processes such as proliferation, differentiation, and apoptosis. While direct interactions between A-350619 and MAPK components have not been extensively documented in mammalian systems, research in other biological models has provided initial insights into a potential link.

A study investigating the signaling mechanisms in the hepatopancreas of the Pacific white shrimp, Litopenaeus vannamei, demonstrated that this compound, as a soluble guanylyl cyclase (GC) activator, can influence the expression of MAPK pathway components. Specifically, the study explored the effects of this compound on the mRNA expression of P38MAPK.

In this experimental model, hepatopancreatic cells were incubated with varying concentrations of this compound for a duration of three hours. The results indicated that this compound administration led to a dose-dependent effect on the mRNA expression of P38MAPK. This suggests that the activation of sGC by this compound and the subsequent increase in cGMP can modulate the transcriptional regulation of key kinases within the MAPK cascade.

It is important to note that this research was conducted in an invertebrate model, and further studies are required to determine if similar interactions occur in mammalian cells. However, this finding provides a preliminary basis for investigating the potential crosstalk between the sGC/cGMP pathway activated by this compound and the intricate network of MAPK signaling.

The broader scientific literature suggests that the cGMP signaling pathway, which this compound activates, can intersect with MAPK signaling. For instance, in vascular cells, cGMP has been shown to potentially increase apoptosis through the activation of JNK, a key component of the MAPK pathway, in a cGMP-dependent protein kinase (PKG) dependent manner. This highlights a potential, albeit indirect, mechanism by which this compound could influence JNK activity. The relationship between this compound and the ERK pathway remains to be elucidated.

Regulation of Gene Expression in Cellular Models

The activation of soluble guanylyl cyclase by this compound and the resultant increase in intracellular cGMP levels have been shown to modulate the expression of specific genes. The aforementioned study in Litopenaeus vannamei provides direct evidence of this compound's capacity to regulate gene expression.

In this study, the primary focus was on the expression of the vitellogenin (Vg) gene, which is crucial for crustacean reproduction. Hepatopancreatic cells were treated with a range of concentrations of this compound for 12 hours. The results demonstrated a clear dose-dependent decrease in Vg mRNA expression upon treatment with this compound plos.org.

This inhibitory effect on Vg gene expression underscores the role of the sGC/cGMP pathway, activated by this compound, in the transcriptional regulation of specific target genes. The findings from this study are summarized in the interactive data table below.

| Concentration of this compound (µM) | Relative Vg mRNA Expression |

|---|---|

| 0 (Control) | 1.00 |

| 0.01 | ~0.85 |

| 0.1 | ~0.70 |

| 1 | ~0.55 |

| 10 | ~0.40 |

| 100 | ~0.25 |

The regulation of gene expression by the cGMP pathway is a recognized phenomenon. Cyclic GMP can influence gene expression through various mechanisms, including the activation of cGMP-dependent protein kinases (PKGs), which can in turn phosphorylate transcription factors and other regulatory proteins, thereby altering their activity and leading to changes in the transcription of target genes.

While the research on this compound's effects on gene expression is still in its early stages and has been primarily conducted in non-mammalian systems, these initial findings pave the way for future investigations into its potential to modulate gene expression in other cell types and biological contexts.

Compound Names

Preclinical Biological System Studies of A 350619

Investigation of Vasodilatory Responses in vivo

A-350619 has been studied for its ability to induce vasodilation, a process involving the widening of blood vessels, which is crucial for regulating blood flow and pressure. patsnap.comqmul.ac.uk As an sGC activator, this compound is expected to promote smooth muscle relaxation in blood vessels by increasing intracellular cGMP levels. apexbt.comnih.gov

Studies in anesthetized rats have investigated the effects of local administration of this compound on cutaneous blood flow using iontophoresis. Anodal iontophoresis of this compound at a concentration of 7.54 mM induced a sustained increase in cutaneous blood flow. patsnap.comresearchgate.netscite.ai This vasodilatory effect was observed to be concentration-dependent across a range of 0.075 mM to 7.5 mM. patsnap.comresearchgate.netscite.airesearchgate.net Repeated administrations of this compound via iontophoresis did not suggest the development of tolerance in these preclinical models. patsnap.comresearchgate.netscite.ai

Research has also focused on the effects of this compound on regional hemodynamics, particularly in cavernosum tissue, which is relevant to erectile function. In vitro studies using isolated cavernosum tissue strips demonstrated that this compound induced relaxation in a dose-dependent manner after pre-treatment with an NO-synthase inhibitor. nih.gov The addition of the NO donor sodium nitroprusside (SNP) potentiated the relaxation effect of this compound on cavernosum tissue. nih.govnih.gov Furthermore, in a conscious rat model, administration of this compound alone was shown to induce penile erection, consistent with its biochemical activity as an sGC activator and its vasodilatory effects on cavernosum tissue. apexbt.comnih.govnih.gov

Effects on Organ-Specific Physiological Processes in Animal Models

Beyond its direct vasodilatory effects, this compound's activation of sGC can influence various organ-specific physiological processes mediated by the NO-cGMP pathway. apexbt.comnih.gov While the search results provide some insights into its effects on vascular tissue and cavernosum, detailed information on a wide range of other organ-specific processes in animal models is limited within the provided context. However, the fundamental role of sGC in smooth muscle relaxation, neurotransmission, and platelet aggregation inhibition suggests potential broader impacts. apexbt.comnih.gov

Application in Preclinical Models of Vascular Dysfunction

Given its vasodilatory properties, this compound has been explored in preclinical models relevant to vascular dysfunction. The observed sustained increase in cutaneous blood flow in rats suggests a potential therapeutic application for conditions involving impaired peripheral circulation, such as digital ulceration in scleroderma. patsnap.comresearchgate.netscite.airesearchgate.net Studies comparing the cutaneous microvascular response to this compound in patients with scleroderma with and without pulmonary arterial hypertension (PH) indicated a lower response in those with SSc-PAH, potentially due to reduced NO bioavailability. patsnap.comresearchgate.net This highlights the relevance of sGC activators in conditions characterized by vascular impairment. Preclinical models of vascular dysfunction often involve studying changes in vascular structure and function, such as arterial stiffness or impaired vasodilation. doi.orgnih.govmdpi.com

Research into Neurotransmissive and Immune Response Modulations

The NO-cGMP pathway is also involved in neurotransmission and immune responses. apexbt.comnih.gov Preclinical research indicates that this compound, as an sGC activator, can influence these systems. This compound has been shown to enhance Met5-enkephalin (ME)-induced desensitization of µ-opioid receptors in the rat locus coeruleus. researchgate.net This suggests a role in modulating neurotransmission pathways involving opioid receptors.

Regarding immune response modulation, the sGC-cGMP pathway plays a role in immune cell function. apexbt.comnih.gov While direct studies specifically detailing this compound's effects on immune responses in animal models are not extensively covered in the provided search results, the known involvement of sGC in immune response regulation suggests this is an area of potential influence for the compound. apexbt.comnih.goveuropeanreview.orgbio-techne.com

Structure Activity Relationship Sar Studies and Chemical Biology of A 350619 Analogs

The exploration of A-350619 and its analogs has provided significant insights into the chemical biology of soluble guanylate cyclase (sGC) activation. As a member of a structurally distinct class of acrylamide-based sGC stimulators, the study of this compound has helped to delineate the structural requirements for non-nitric oxide (NO) mediated enzyme activation.

Advanced Research Methodologies and Chemical Biology Applications Utilizing A 350619

Development of High-Throughput Screening Assays for sGC Modulators

High-throughput screening (HTS) is a foundational method in drug discovery for identifying novel modulators of specific biological targets. nih.gov In the context of sGC, HTS assays are designed to screen large compound libraries for molecules that can either activate or inhibit the enzyme. The development of robust and reliable HTS assays requires well-characterized reference compounds to serve as positive controls.

While specific literature detailing the use of A-350619 in the initial development phase of a novel HTS assay is limited, its established role as a direct sGC activator makes it an ideal candidate for such applications. In a typical HTS workflow for discovering new sGC activators, this compound would be used to validate the assay's performance. Its ability to directly stimulate cGMP production provides a clear, measurable endpoint, allowing researchers to optimize assay conditions and confirm that the screening platform can reliably detect sGC activation. The Z'-factor, a statistical measure of assay quality, would be calculated based on the signal window provided by a positive control like this compound versus a negative control. researchgate.net

Use of this compound as a Reference Compound in sGC Research

This compound is frequently used as a reference compound in research focused on the sGC enzyme due to its direct and potent activation properties. nih.gov It is classified as a heme-dependent sGC stimulator, meaning its activity relies on the presence of the reduced prosthetic heme group on the sGC enzyme. nih.gov This characteristic is shared with other well-known sGC stimulators like YC-1. nih.gov

Biochemical studies have thoroughly characterized the modulatory effect of this compound on the catalytic properties of sGC. Research has shown that this compound significantly enhances the enzyme's efficacy and its affinity for its substrate, GTP. nih.gov Specifically, this compound was found to increase the maximum velocity (Vmax) of the enzyme by 145-fold and decrease the Michaelis constant (Km) by 6-fold. nih.gov

| Condition | Vmax (μmol/min/mg) | Km (μM) | Fold Increase in Vmax | Fold Decrease in Km |

|---|---|---|---|---|

| Basal | 0.1 | 300 | - | - |

| This compound | 14.5 | 50 | 145 | 6 |

This table summarizes the kinetic data showing the effect of this compound on purified soluble guanylate cyclase (sGC). Data sourced from Miller et al., 2003. nih.gov

Comparative studies with YC-1 have provided insight into their mechanism of action. When this compound and YC-1 were combined, the resulting modulation of Vmax and Km was not additive. nih.gov This suggests that despite their structural differences, they likely act through a common binding site or a shared mechanism to activate sGC. nih.govnih.gov This makes this compound a crucial reference tool for classifying the binding sites and mechanisms of newly discovered sGC modulators. nih.gov

Application in Advanced in vitro Cellular and Tissue Models

The utility of this compound extends to its application in various in vitro models, which are essential for bridging the gap between biochemical assays and in vivo physiology.

This compound has been effectively used in studies involving primary tissues to demonstrate the physiological consequences of sGC activation. A key example is its application to isolated corpus cavernosum tissue strips. nih.gov In these experiments, this compound induced dose-dependent relaxation of the smooth muscle tissue. nih.gov This effect is consistent with the known role of the sGC/cGMP pathway in mediating smooth muscle relaxation. nih.gov Furthermore, these tissue models were used to show that the relaxant effect of this compound is potentiated by the NO donor sodium nitroprusside (SNP), highlighting the synergistic relationship between this compound and NO in activating sGC. nih.govnih.gov Such primary tissue systems are invaluable for assessing the functional impact of sGC modulators in a biologically relevant context.

Organ-on-a-chip and 3D culture systems represent the next frontier in in vitro modeling, offering more physiologically relevant microenvironments than traditional 2D cell culture. mdpi.comnih.gov These systems can recapitulate tissue-level architecture, fluid flow, and mechanical cues. nih.gov To date, specific studies documenting the use of this compound in organ-on-a-chip or 3D culture systems have not been reported in the available scientific literature. However, these advanced platforms present a significant opportunity for future research. A well-characterized sGC activator like this compound could be used in a "vessel-on-a-chip" model, for instance, to precisely study the effects of sGC activation on endothelial barrier function and vasodilation under controlled hemodynamic conditions.

Integration with Bioengineering and Biophysical Methodologies

Understanding the structural basis of sGC activation by small molecules is crucial for rational drug design. Biophysical techniques like cryo-electron microscopy (cryo-EM) have been instrumental in revealing the binding sites of other sGC modulators. researchgate.netnih.gov For example, cryo-EM studies have successfully mapped the binding pocket for the sGC stimulator YC-1, showing that it binds between the β H-NOX domain and the coiled-coil domains of the enzyme. mdpi.com

While there are no specific published studies that have applied these advanced biophysical methods to this compound, the existing biochemical data strongly suggest a path for future investigation. The observation that this compound and YC-1 are not additive in their effects points to a common binding site. nih.gov This hypothesis could be directly tested using cryo-EM or other structural biology techniques to solve the structure of sGC in complex with this compound. Such studies would provide high-resolution insights into the molecular interactions that drive sGC activation and would be invaluable for understanding how different chemical scaffolds can converge on a similar allosteric activation mechanism.

Mechanistic Studies of Cellular Processes through sGC Activation

This compound has been pivotal in mechanistic studies aimed at dissecting the regulation of the sGC enzyme and its downstream cellular effects. Experiments using this compound have helped to confirm the mechanism of heme-dependent sGC stimulation. The activation of sGC by this compound was shown to be partially inhibited by 1H- nih.govnih.govcore.ac.ukoxadiazolo[4,3-a]quinoxalin-1-one (ODQ), a compound that specifically inhibits sGC by oxidizing its heme iron. nih.gov This finding confirms that this compound, like other compounds in its class, requires the heme group to be in its reduced (ferrous) state to exert its effect. nih.govnih.gov

By providing a method to activate sGC independently of NO synthase, this compound allows researchers to isolate and study the direct consequences of sGC activation. For example, in corpus cavernosum tissue strips pre-treated with the NO-synthase inhibitor N-omega-nitro-L-arginine, this compound was still able to induce relaxation, demonstrating its ability to bypass the endogenous NO production pathway to trigger a physiological response. nih.gov This direct activation of the sGC-cGMP cascade leads to downstream signaling that ultimately results in the relaxation of smooth muscle, a fundamental cellular process in vascular homeostasis. nih.gov

| Compound | Condition | EC50 (μM) |

|---|---|---|

| This compound | Alone | 80 |

| This compound + SNP | Potentiated | 10 |

| YC-1 | Alone | 50 |

| YC-1 + SNP | Potentiated | 3 |

This table shows the half-maximal effective concentration (EC50) for relaxation of corpus cavernosum tissue strips by this compound and YC-1, alone and in the presence of the NO donor sodium nitroprusside (SNP). Data sourced from Miller et al., 2003. nih.gov

Future Directions and Emerging Research Avenues for A 350619

Deeper Structural Elucidation of A-350619-sGC Binding Interface

A comprehensive understanding of how this compound interacts with sGC at an atomic level is paramount for rational drug design and the development of next-generation sGC activators. While direct co-crystallization of this compound with sGC has yet to be reported, valuable insights can be inferred from existing structural data of related compounds.

Studies combining this compound with YC-1, another sGC activator, have shown that their effects on the enzyme's kinetics are not additive, suggesting they share a common binding site. nih.gov Cryo-electron microscopy structures of human sGC in complex with YC-1 have revealed the molecular details of how these stimulators interact with residues from both the β H-NOX and coiled-coil domains to stabilize sGC in its active, extended conformation. Future research should prioritize obtaining high-resolution crystal or cryo-EM structures of this compound bound to sGC. This will allow for a precise mapping of the binding pocket and the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern the binding of this compound. Such structural data would be invaluable for in silico screening and the rational design of this compound analogs with improved potency and selectivity.

Table 1: Kinetic Parameters of sGC Activation by this compound

| Parameter | Baseline | With this compound | Fold Change |

| Vmax (micromol/min/mg) | 0.1 | 14.5 | 145-fold increase |

| Km (microM) | 300 | 50 | 6-fold decrease |

This table summarizes the reported effects of this compound on the maximal velocity (Vmax) and Michaelis constant (Km) of soluble guanylyl cyclase. nih.gov

Comprehensive Analysis of Downstream Signaling Crosstalk and Network Perturbations

The activation of sGC by this compound leads to an increase in intracellular cGMP levels, which in turn modulates a wide array of downstream signaling pathways. nih.gov While the primary effectors of cGMP, such as cGMP-dependent protein kinases (PKGs), cGMP-gated cation channels, and phosphodiesterases (PDEs), are well-known, a comprehensive and unbiased analysis of the global cellular response to this compound is lacking.

Future investigations should employ systems biology approaches, such as proteomics and phosphoproteomics, to map the full spectrum of signaling network perturbations induced by this compound. nih.govnih.govnih.gov These techniques can identify novel downstream targets and uncover previously unknown crosstalk between the sGC-cGMP pathway and other signaling cascades. For instance, phosphoproteomic analysis could reveal novel substrates of PKG that are phosphorylated upon this compound treatment, providing deeper insights into the molecular mechanisms underlying its physiological effects. Network analysis of these large datasets could further illuminate the complex interplay of signaling pathways and identify key nodes that are critical for the cellular response to sGC activation. nih.govresearchgate.netescholarship.orgfrontiersin.org

Development of Genetically Modified Research Models to Study sGC Pathway

Genetically modified animal models have been instrumental in dissecting the physiological and pathophysiological roles of the sGC pathway. The use of such models in conjunction with sGC activators like this compound can provide invaluable insights into the in vivo effects of these compounds.

Researchers have already generated knockout mice for sGC subunits, which have demonstrated the critical role of this enzyme in various physiological processes. Future efforts should focus on the development of more sophisticated genetically modified models, such as knock-in mice with specific mutations in the sGC binding site for this compound. These models would allow for a definitive confirmation of the on-target effects of this compound in vivo. Furthermore, the use of sGC activators in transgenic mouse models of diseases where the NO-sGC-cGMP pathway is implicated, such as sickle cell disease, could provide strong preclinical evidence for their therapeutic potential. frontiersin.org

Exploration of this compound as a Chemical Probe for Novel Biological Discoveries

A high-quality chemical probe is a small molecule that can be used to selectively modulate a specific protein target, thereby enabling the elucidation of its biological function. sgc-unc.orgnih.gov this compound possesses several characteristics that make it a promising candidate for development into a chemical probe for studying sGC biology.

To be considered a high-quality chemical probe, a compound should exhibit high potency and selectivity for its target, and its mechanism of action should be well-characterized. sgc-unc.orgnih.gov this compound is a potent activator of sGC, and its mode of action is known to be through direct stimulation of the enzyme. nih.gov However, a more extensive selectivity profiling against a broad panel of other enzymes and receptors is necessary to fully validate its use as a chemical probe. Once validated, this compound could be a valuable tool for researchers to investigate the role of sGC in various cellular processes and disease models, potentially leading to novel biological discoveries. The availability of a well-characterized chemical probe for sGC would greatly facilitate the exploration of this important signaling pathway.

Advances in Synthetic Methodologies for this compound and its Analogs for Research Purposes

The availability of efficient and versatile synthetic routes is crucial for the exploration of the structure-activity relationships (SAR) of this compound and the development of analogs with improved properties. While the specific synthesis of this compound has not been detailed in widely available literature, its indazole core structure is a common motif in medicinal chemistry.

Future research in this area should focus on the development of novel and efficient synthetic strategies for this compound and its derivatives. Drawing inspiration from the synthesis of other indazole-containing compounds and sGC activators like YC-1, new methodologies could be explored to allow for the rapid and diverse modification of the this compound scaffold. nih.govcaribjscitech.commdpi.comdrugbank.comnih.gov This would enable the creation of a library of analogs that could be screened for enhanced potency, selectivity, and pharmacokinetic properties. The development of such synthetic methodologies is not only important for medicinal chemistry efforts but also for providing researchers with a toolkit of related compounds to further probe the biology of the sGC pathway.

Q & A

Q. What is the molecular mechanism of A-350619 as a soluble guanylate cyclase (sGC) activator, and how does it differ from NO-dependent agonists?

this compound belongs to the aryl-acrylamide class of non-NO-dependent sGC stimulators, requiring heme-bound sGC for activation. Unlike NO donors, it does not rely on nitric oxide (NO) bioavailability but synergizes with NO to enhance sGC activity. Experimental validation involves comparing sGC activation in heme-replete vs. heme-depleted systems using purified enzyme assays (EC50 = 30 µmol/L) .

Q. What experimental design considerations are critical for evaluating this compound in vitro versus in vivo models?

- In vitro: Use purified sGC with intact heme cofactors to assess direct activation. Include controls with NO donors (e.g., sodium nitroprusside) to test synergies.

- In vivo: Select disease models with impaired NO pathways (e.g., scleroderma-associated pulmonary arterial hypertension) and measure functional outcomes like vasodilation or tissue perfusion (e.g., PU values) .

Q. How should researchers quantify sGC activation efficacy when comparing this compound to other stimulators (e.g., YC-1)?

Use dose-response curves to calculate EC50 values in enzyme assays. Include competitive binding studies to determine if this compound and YC-1 share binding sites (e.g., lack of additive effects when co-administered) .

Advanced Research Questions

Q. How can researchers resolve contradictions in efficacy data between this compound and Treprostinil in scleroderma models?

In systemic sclerosis (SSc) and SSc-PAH models, Treprostinil outperformed this compound in peak PU values and percentage change. To reconcile this:

- Compare pharmacokinetic profiles (e.g., bioavailability, tissue penetration).

- Evaluate model-specific factors (e.g., disease stage, endothelial dysfunction severity).

- Use multivariate regression to isolate variables affecting PU metrics .

Q. What methodological challenges arise when studying this compound’s synergistic effects with NO donors in chronic kidney disease (CKD) models?

- Heme status: Ensure sGC heme integrity in CKD models, as oxidative stress may degrade heme.

- Dosage timing: Stagger administration to avoid confounding acute NO effects.

- Outcome metrics: Use biomarkers like cGMP levels and renal fibrosis markers alongside hemodynamic measurements .

Q. How can researchers optimize this compound’s therapeutic window in cardiovascular studies while minimizing off-target effects?

- Conduct structure-activity relationship (SAR) studies to modify the acrylamide backbone for higher sGC specificity.

- Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to identify optimal dosing intervals.

- Screen for off-target interactions via proteome-wide affinity assays .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects in preclinical trials?

Q. How should researchers formulate hypotheses when investigating this compound’s role in neuroprotection or fibrosis?

Follow the PICO framework :

- Population: Specific disease model (e.g., diabetic neuropathy).

- Intervention: this compound dosage and administration route.

- Comparison: Standard therapies (e.g., sildenafil for erectile dysfunction).

- Outcome: Quantifiable metrics (e.g., nerve conduction velocity, collagen deposition) .

Data Interpretation and Reporting

Q. How to address variability in this compound’s efficacy across different vascular beds or tissues?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.